

Application Notes and Protocols for AG 555 in Cell Culture

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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

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Introduction

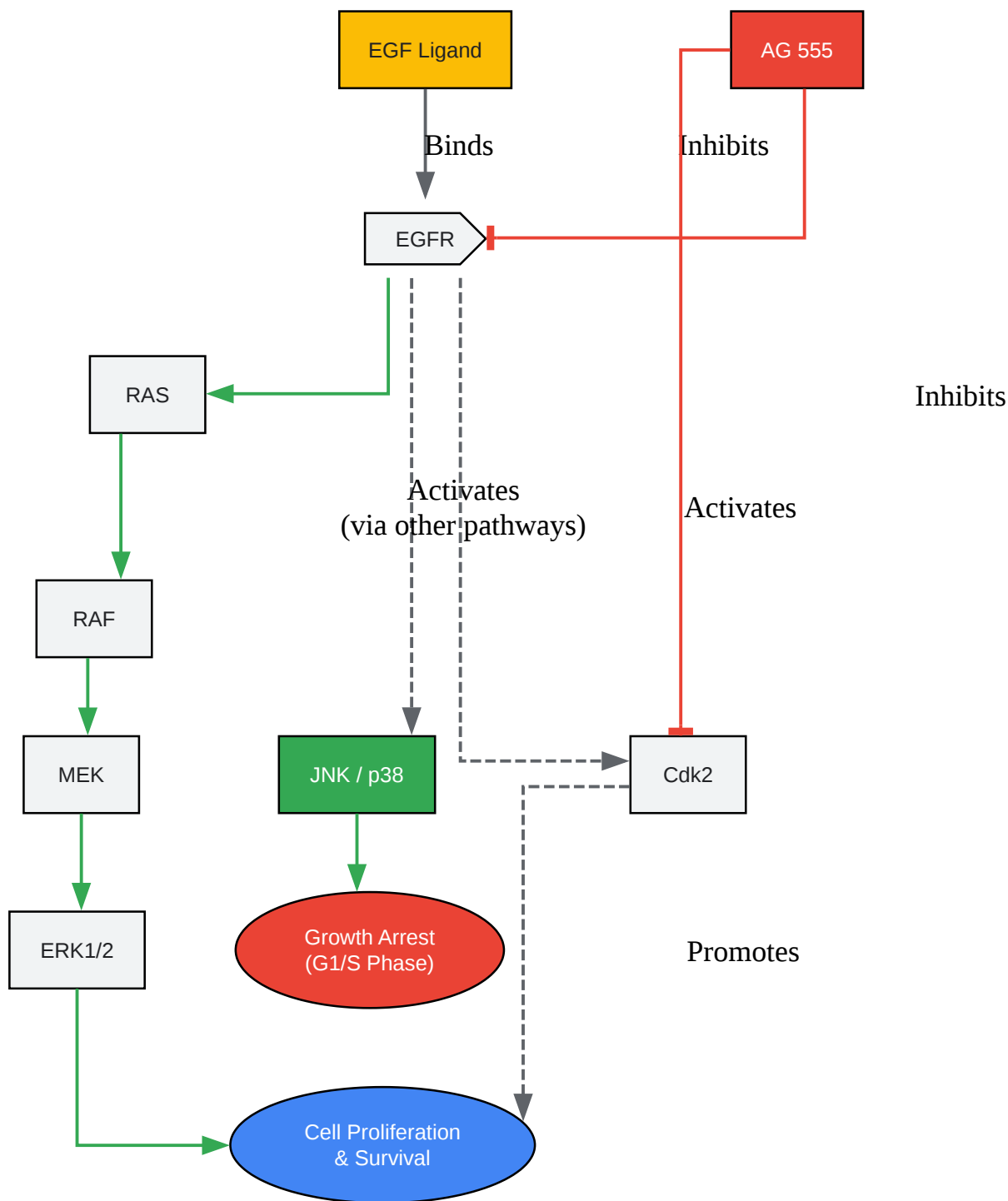
AG 555, also known as Tyrphostin **AG 555**, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] By competing with ATP at the kinase domain, **AG 555** blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] Dysregulation of the EGFR pathway is a common feature in various cancers, making it a key target for therapeutic development. **AG 555** has also been shown to block the activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1-S transition and in the early S phase.[1][3][6] These characteristics make **AG 555** a valuable tool for studying EGFR-mediated signaling and for investigating its potential as an anticancer agent.

These application notes provide detailed protocols for utilizing **AG 555** in common cell culture experiments to assess its biological effects.

Mechanism of Action: EGFR and Downstream Signaling Inhibition

AG 555 primarily exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This prevents the phosphorylation of key tyrosine residues in the receptor's intracellular domain, which in turn blocks the recruitment and activation of downstream signaling molecules. A

significant pathway affected by **AG 555** is the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, studies have shown that **AG 555** treatment can lead to the activation of the stress-activated protein kinases (SAPKs) JNK and p38, while not affecting the ERK1/2 pathway.[5][6] This differential regulation of MAPK pathways, coupled with the inhibition of Cdk2, contributes to the observed growth arrest in cells.



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Caption: **AG 555** inhibits EGFR and Cdk2, affecting downstream signaling pathways.

Quantitative Data Summary

The inhibitory potency of **AG 555** has been determined in various enzymatic and cell-based assays. The following tables summarize key quantitative data.

Table 1: IC₅₀ Values for **AG 555** Against Specific Kinases

Target	Assay Type	IC ₅₀ Value	Reference
EGFR	Cell-free assay	0.7 µM	[2][3][7][8]
ErbB2 (HER2)	Cell-free assay	35 µM	[2]
Mo-MuLV Reverse Transcriptase	Cell-free assay	10.8 µM	[2]

Table 2: IC₅₀ Values for **AG 555** in Cell Proliferation/Growth Assays

Cell Line	Cell Type	IC ₅₀ Value	Reference
HER 14 cells	EGFR-dependent	2.5 µM	[2]
Psoriatic Keratinocytes	Human Keratinocytes	Effective at 1-50 µM	[2]
Renal Carcinoma (A-498, Caki-1, Caki-2)	Human Cancer Cells	3-16 µM	[3]
Bladder Carcinoma (RT4, J82, T24)	Human Cancer Cells	3-16 µM	[3]
HPV16-immortalized cells	Human Keratinocytes	6.4 µM	[6]
Mo-MuLV-infected NIH3T3	Mouse Fibroblasts	210 µM	[2]

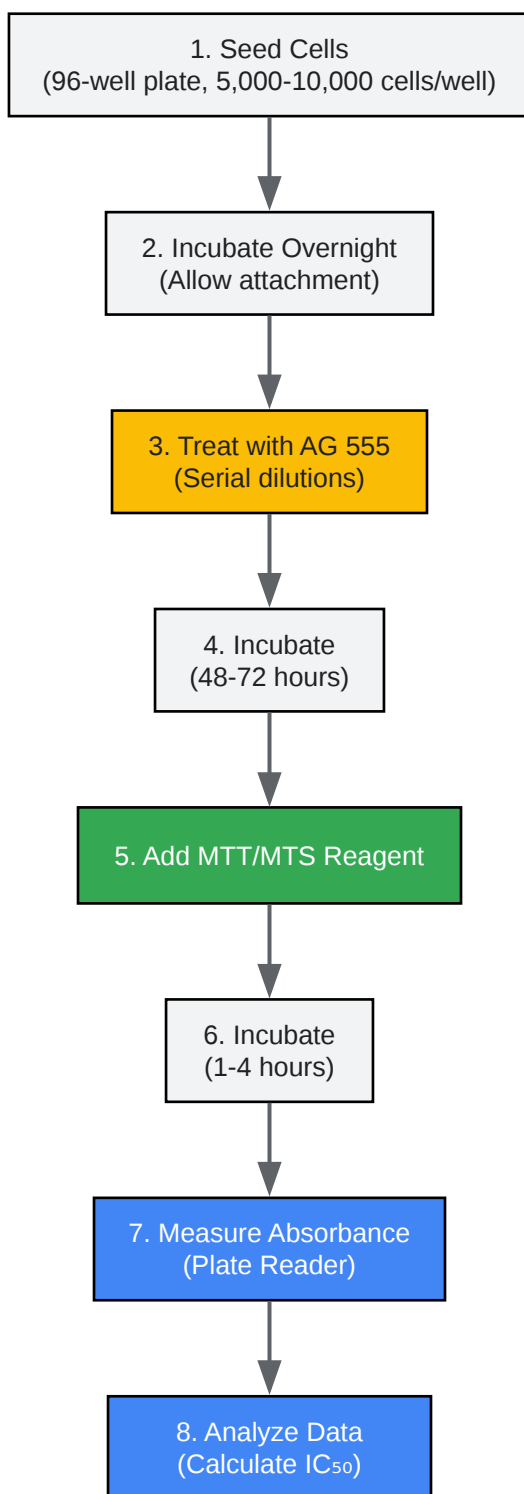
Experimental Protocols

General Guidelines for AG 555 Preparation and Use

- **Reconstitution:** Prepare a high-concentration stock solution (e.g., 10 mM) of **AG 555** in sterile DMSO.[\[3\]](#)
- **Storage:** Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[\[3\]](#)[\[9\]](#) A 10 mM stock solution in DMSO is stable for at least 6 months at -80°C.[\[9\]](#)
- **Cell Culture Dilution:** On the day of the experiment, thaw an aliquot of the **AG 555** stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically $\leq 0.5\%$). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 1: Cell Viability Assay (MTT/MTS) for IC₅₀ Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of **AG 555** on the proliferation of a chosen cell line.



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